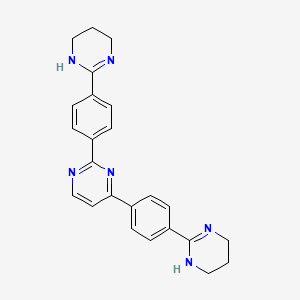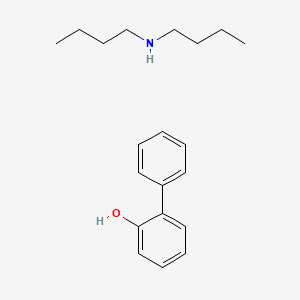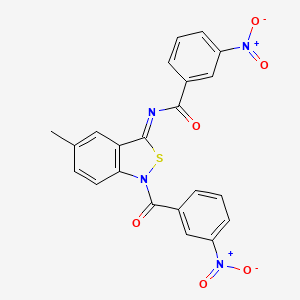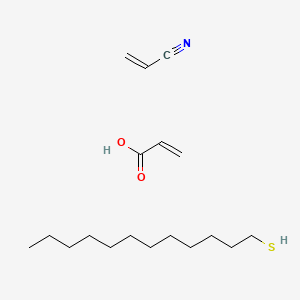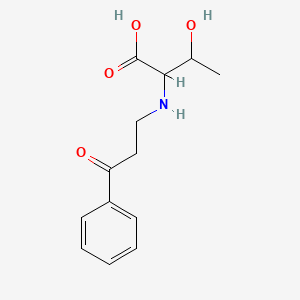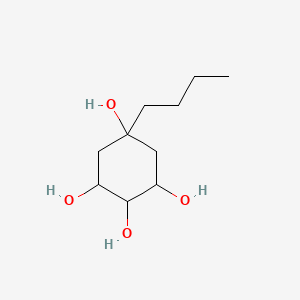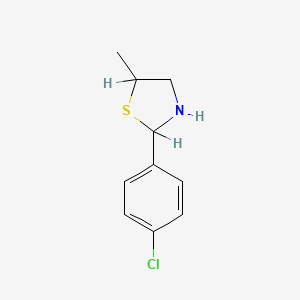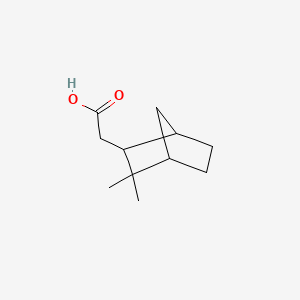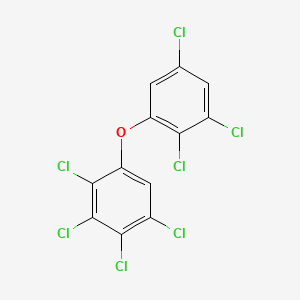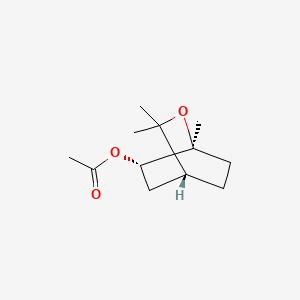
2-Acetoxy-1,8-cineole, (+)-endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-1,8-cineole, (+)-endo- is a chemical compound with the molecular formula C12H20O3This compound is known for its distinct fruity and sweet odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1,8-cineole, (+)-endo- can be achieved through microbial resolution of racemic 2-endo-acetoxy-1,8-cineole by using Glomerella cingulata. This method allows for the quantitative production of enantiomerically pure forms of the compound with a yield of 50% and an enantiomeric excess of 100% .
Industrial Production Methods
Industrial production methods for 2-Acetoxy-1,8-cineole, (+)-endo- are not well-documented in the available literature. it is likely that similar microbial or chemical resolution techniques are employed on a larger scale to produce this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-1,8-cineole, (+)-endo- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydroxy derivatives .
Scientific Research Applications
2-Acetoxy-1,8-cineole, (+)-endo- has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions.
Industry: It is used in the fragrance and flavor industry due to its distinct fruity and sweet odor.
Mechanism of Action
The mechanism of action of 2-Acetoxy-1,8-cineole, (+)-endo- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- cis-2-acetoxy-1,8-cineole
- 2-hydroxy-Cineolacetate
- exo-2-Hydroxy-1,8-cineole acetate
Uniqueness
2-Acetoxy-1,8-cineole, (+)-endo- is unique due to its specific stereochemistry, which imparts distinct olfactory properties and potential biological activities. Its enantiomerically pure form allows for more precise studies and applications compared to its racemic counterparts .
Properties
CAS No. |
438619-71-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
[(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate |
InChI |
InChI=1S/C12H20O3/c1-8(13)14-10-7-9-5-6-12(10,4)15-11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |
InChI Key |
XRKZFZWIYZDOQO-SCVCMEIPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@@]1(OC2(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC1(OC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



